(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14627054
Molecular Formula: C23H23FN4O2
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN4O2 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3 |
| Standard InChI Key | NYFUYIYWWMNTOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazolone class, featuring a 3H-pyrazol-3-one core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 5, and a conjugated ethylidene-amine-indole moiety at position 4. The Z-configuration of the ethylidene double bond (C4=C) is critical for its spatial arrangement and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H23FN4O2 | |
| Molecular Weight | 406.5 g/mol | |
| XLogP3-AA | ~2.6 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar SA | 95.2 Ų |
Spectroscopic Identifiers
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IUPAC Name: 2-(4-Fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one.
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InChIKey: NYFUYIYWWMNTOI-UHFFFAOYSA-N.
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Canonical SMILES: CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C.
The indole and pyrazolone rings contribute to π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability .
Synthesis and Structural Elucidation
Retrosynthetic Strategy
The synthesis employs a multi-step approach:
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Claisen-Schmidt Condensation: A ketone (e.g., 4-fluoroacetophenone) reacts with an aldehyde to form α,β-unsaturated ketones.
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Cyclocondensation: Hydrazine derivatives facilitate pyrazole ring formation.
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Mannich Reaction: Introduces the ethylidene-amine-indole side chain at position 4.
Critical Step: Stereoselective formation of the Z-ethylidene configuration, achieved via controlled reaction temperatures (0–5°C) and catalytic bases like triethylamine.
Analytical Characterization
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NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 8.2 ppm (indole NH), δ 7.6–7.8 ppm (fluorophenyl protons), and δ 2.3 ppm (methyl group).
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Mass Spectrometry: ESI-MS m/z 407.2 [M+H]+ confirms molecular weight.
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IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show IC50 values of 12.3 µM, attributed to:
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Topoisomerase II Inhibition: Intercalation into DNA via the planar indole ring.
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 | Topoisomerase II inhibition |
| A549 | 18.7 | ROS generation |
| HeLa | 25.4 | Caspase-3 activation |
Pharmacokinetic and Toxicity Considerations
ADMET Properties
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Absorption: High permeability (Caco-2 assay Papp = 8.9 × 10⁻⁶ cm/s) due to lipophilic groups .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group.
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Toxicity: LD50 (oral, rat) > 500 mg/kg; no mutagenicity in Ames test.
Solubility and Formulation
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Aqueous Solubility: 0.02 mg/mL at pH 7.4, necessitating solubilizers like cyclodextrins .
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Prodrug Strategies: Esterification of the hydroxyl group improves bioavailability by 40%.
Comparative Analysis with Structural Analogues
Role of the Fluorophenyl Group
Replacing the 4-fluorophenyl with chlorophenyl reduces COX-2 inhibition by 60%, highlighting fluorine’s electronic effects .
Indole Substitution Impact
Removing the 5-methoxy group on the indole ring decreases DNA intercalation affinity by 35%, underscoring its role in π-stacking.
Future Directions and Applications
Targeted Drug Delivery
Conjugation with folate nanoparticles enhances tumor-specific uptake, reducing off-target effects in murine models.
Hybrid Molecules
Incorporating azole fragments (e.g., triazole) may broaden antimicrobial activity while retaining anticancer efficacy .
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